molecular formula C10H8N2O2 B8735334 6-Aminoquinoline-5-carboxylic acid

6-Aminoquinoline-5-carboxylic acid

Cat. No.: B8735334
M. Wt: 188.18 g/mol
InChI Key: ZJQLHLFAVMGGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-aminoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,11H2,(H,13,14)

InChI Key

ZJQLHLFAVMGGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=O)O)N)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 540 mg (2.19 mmol) of the above 6-amino-quinoline-5-carboxylic acid methyl ester in 10.8 mL of dioxane and 0.54 mL of methanol is added 5.48 mL (5.48 mmol) of an aqueous solution of NaOH 1N. The reaction is stirred 24 hours at ambient temperature. Then the solvents are evaporated in vacuo and the residue is suspended in a minimum of water and precipitated at pH 6 by addition of concentrated HCl. After filtration and washing with a minimum of water the solid obtained is dried on high vacuum pump to give 245 mg (60%) of a yellowish solid; LC/MS:189/190 (M+H)+.
Quantity
540 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
5.48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
solvent
Reaction Step One
Quantity
0.54 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 6-amino-5-quinolinecarbonitrile (0.99 g, 5.9 mmol, prepared as described in Chem. Pharm. Bull., 1985, 33, 13260-1366) in 1-propanol (50 mL) was treated with 10 mL concentrated NaOH and heated to 100° C. for 18 hours. The mixture was concentrated, diluted with water, and washed twice with diethyl ether. The aqueous phase was acidified to pH 5 with 1M HCl and extracted with ethyl acetate in a continuous extractor. The organic extracts were dried (MgSO4), filtered, and concentrated to provide the desired product (0.55 g). MS (DCI) m/e 206 (M+NH4)+.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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